2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride
Overview
Description
2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride is a chemical compound with the molecular formula C9H11NO3·HCl It is a derivative of phenylacetic acid and contains an amino group and a hydroxymethyl group attached to the phenyl ring
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Mode of Action
Based on its structure, it may undergo nucleophilic attack and deprotonation reactions .
Biochemical Pathways
It’s possible that it may participate in reactions at the benzylic position .
Action Environment
Environmental factors such as temperature, pH, and presence of other molecules could potentially influence the action, efficacy, and stability of 2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride . .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction and acidification to yield the hydrochloride salt. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvent: Common solvents include ethanol or water.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: 2-Amino-2-[4-(carboxymethyl)phenyl]acetic acid.
Reduction: 2-Amino-2-[4-(hydroxymethyl)phenyl]ethylamine.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Lacks the amino and hydroxymethyl groups, making it less versatile in chemical reactions.
4-Hydroxyphenylacetic acid: Contains a hydroxyl group instead of a hydroxymethyl group, altering its reactivity.
2-Amino-2-phenylacetic acid: Lacks the hydroxymethyl group, affecting its binding properties and applications.
Uniqueness
2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride is unique due to the presence of both amino and hydroxymethyl groups, which enhance its reactivity and binding capabilities. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-2-[4-(hydroxymethyl)phenyl]acetic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-8(9(12)13)7-3-1-6(5-11)2-4-7;/h1-4,8,11H,5,10H2,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEOABXIEXPGGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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